molecular formula C7H7KNO3 B085769 Potassium 4-aminosalicylate CAS No. 133-09-5

Potassium 4-aminosalicylate

Cat. No.: B085769
CAS No.: 133-09-5
M. Wt: 192.23 g/mol
InChI Key: CDLODIXNTFPTEN-UHFFFAOYSA-N
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Description

Aminosalicylate potassium, also known as potassium 4-amino-2-hydroxybenzoate, is a compound derived from aminosalicylic acid. It is primarily used as an anti-mycobacterial agent in the treatment of tuberculosis. The compound is known for its ability to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and multiplication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminosalicylate potassium can be synthesized through various methods. One common method involves the gas phase catalytic carboxylation of p-acetaminophenol with carbon dioxide in the presence of a basic compound and a catalyst. This reaction is carried out at a temperature of 150°C to 220°C and a pressure of 0.5 to 5.0 MPa . The crude product is then separated and acidified to obtain 5-aminosalicylic acid, which is subsequently converted to its potassium salt.

Industrial Production Methods

The industrial production of aminosalicylate potassium typically involves large-scale synthesis using the aforementioned gas phase catalytic carboxylation method. This process is favored due to its high yield, good selectivity, and minimal waste production .

Chemical Reactions Analysis

Types of Reactions

Aminosalicylate potassium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Aminosalicylate potassium can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Aminosalicylate potassium has a wide range of scientific research applications:

Mechanism of Action

Aminosalicylate potassium exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to the enzyme pteridine synthetase with greater affinity than para-aminobenzoic acid, thereby preventing the formation of folic acid. This inhibition leads to a decrease in bacterial growth and multiplication . Additionally, the compound has been shown to inhibit the onset of bacterial resistance to other anti-tuberculosis drugs such as isoniazid .

Comparison with Similar Compounds

Aminosalicylate potassium is similar to other aminosalicylates, such as sodium aminosalicylate and calcium aminosalicylate. it is unique in its potassium salt form, which offers better solubility and bioavailability compared to its sodium and calcium counterparts . Other similar compounds include:

  • Sodium aminosalicylate
  • Calcium aminosalicylate
  • Magnesium aminosalicylate

These compounds share similar mechanisms of action but differ in their solubility, bioavailability, and side effect profiles .

Properties

CAS No.

133-09-5

Molecular Formula

C7H7KNO3

Molecular Weight

192.23 g/mol

IUPAC Name

potassium;4-amino-2-hydroxybenzoate

InChI

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

InChI Key

CDLODIXNTFPTEN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[K]

133-09-5

Pictograms

Irritant

Related CAS

65-49-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-aminosalicylate
Reactant of Route 2
Potassium 4-aminosalicylate
Reactant of Route 3
Potassium 4-aminosalicylate
Reactant of Route 4
Potassium 4-aminosalicylate
Reactant of Route 5
Reactant of Route 5
Potassium 4-aminosalicylate
Reactant of Route 6
Potassium 4-aminosalicylate

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